Molecular Size and Lipophilicity Differentiation vs. 2,4-Diphenyl-5H-indeno[1,2-b]pyridine
2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine has a molecular weight of 395.5 g/mol and a calculated XLogP3-AA of 7.3, compared to 319.4 g/mol and an estimated XLogP of ~5.5 for the 2,4-diphenyl analog (CAS 57162-72-8) [1][2]. The addition of the third phenyl ring increases the heavy atom count by 6 carbons and 5 hydrogens, adding significant steric bulk and hydrophobic surface area.
ΔMW +76.1 g/mol (+23.8%)
ΔXLogP ~+1.8 log units
Altered membrane permeability and solubility context
Computed properties; experimental ADME data absent
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW = 395.5 g/mol; XLogP3-AA = 7.3 |
| Comparator Or Baseline | 2,4-Diphenyl-5H-indeno[1,2-b]pyridine (CAS 57162-72-8): MW = 319.4 g/mol; XLogP estimated ~5.5 |
| Quantified Difference | ΔMW = +76.1 g/mol (+23.8%); ΔXLogP ≈ +1.8 log units |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) [1][2] |
Why This Matters
The substantially higher lipophilicity and molecular weight of the triphenyl derivative will alter membrane permeability, solubility, and protein-binding profiles, making it a distinct tool compound for probing hydrophobic binding pockets that are inaccessible to the smaller diphenyl scaffold.
- [1] PubChem Compound Summary for CID 14967547, 2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine. View Source
- [2] PubChem Compound Summary for CID 629249, 2,4-Diphenyl-5H-indeno[1,2-b]pyridine. View Source
